molecular formula C23H35Br B13787664 1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene

Cat. No.: B13787664
M. Wt: 391.4 g/mol
InChI Key: KSKCRXLVRWOXOY-UHFFFAOYSA-N
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Description

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene is an organic compound with the molecular formula C17H25Br. It is a brominated derivative of benzene, featuring a cyclohexyl group substituted with a pentyl chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the benzene ring. This process generates a positively charged benzenonium intermediate, which stabilizes through resonance before the final product is formed .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
  • 1-Bromo-4-cyclohexylbenzene
  • 4-Pentylcyclohexyl bromophenol

Uniqueness

1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its structure allows for unique interactions in liquid crystal applications, making it valuable in the development of advanced display technologies .

Properties

Molecular Formula

C23H35Br

Molecular Weight

391.4 g/mol

IUPAC Name

1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C23H35Br/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-8-5-6-9-23(22)24/h5-6,8-9,18-21H,2-4,7,10-17H2,1H3

InChI Key

KSKCRXLVRWOXOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3Br

Origin of Product

United States

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